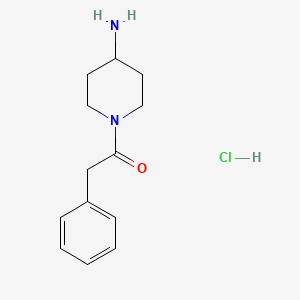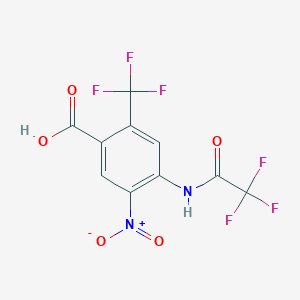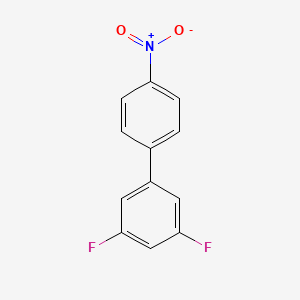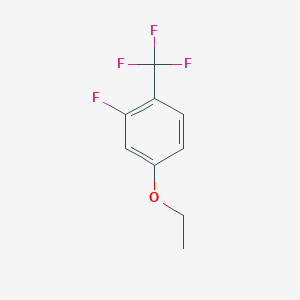
2,6-Difluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)phénol
Vue d'ensemble
Description
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized chemical compound characterized by its unique structure, which includes a phenol group and a boronic acid derivative
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed in the synthesis of biaryls and other organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in material science for the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their stability, conductivity, and other desirable characteristics.
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in organic synthesis and as reagents or catalysts .
Mode of Action
Boronic acids and their derivatives, such as this compound, are known to form reversible covalent complexes with proteins, sugars, and other organic molecules, which could potentially alter their function .
Biochemical Pathways
Boronic acids and their derivatives are often involved in suzuki-miyaura coupling reactions, which are used to form carbon-carbon bonds .
Result of Action
The compound’s potential to form covalent bonds with other molecules could result in significant changes to those molecules’ structure and function .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how stable it remains over time .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2,6-difluorophenol with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under mild conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Boronic esters, borane derivatives, and other reduced boronic acids.
Substitution: Amides, esters, and other substituted phenolic compounds.
Comparaison Avec Des Composés Similaires
3,5-Difluorophenylboronic Acid: Similar in structure but lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.
2,6-Difluorophenol: The parent compound without the boronic acid derivative.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The boronic acid derivative without the phenol group.
Uniqueness: 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of fluorine atoms and the boronic acid derivative, which provides distinct chemical properties and reactivity compared to its similar compounds. This combination enhances its utility in various chemical reactions and applications.
Propriétés
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYJNVSVKKLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-83-5 | |
| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)






![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
